1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

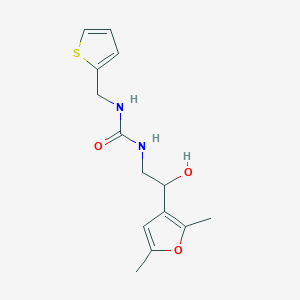

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a hybrid heterocyclic framework. Its structure integrates a 2,5-dimethylfuran-3-yl moiety linked via a hydroxyethyl chain and a thiophen-2-ylmethyl substituent (Figure 1). Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation.

Key structural features:

- Hydroxyethyl linker: Introduces hydrogen-bonding capacity and conformational flexibility.

- Thiophen-2-ylmethyl group: The sulfur atom in thiophene contributes to lipophilicity and may participate in non-covalent interactions.

Eigenschaften

IUPAC Name |

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-9-6-12(10(2)19-9)13(17)8-16-14(18)15-7-11-4-3-5-20-11/h3-6,13,17H,7-8H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXIXVIJLGMLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.43 g/mol. Its structure includes a thiophene ring and a dimethylfuran moiety, which are significant for its biological activity.

Synthesis

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines or alcohols. For this compound, a multi-step synthesis process may be employed, utilizing standard organic chemistry techniques to ensure high purity and yield.

Anticancer Properties

Research has shown that urea derivatives exhibit a range of anticancer activities. A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives similar to our compound displayed IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.37 | |

| Compound B | HepG2 | 0.73 | |

| Compound C | A549 | 25.9 | |

| Target Compound | MCF-7 | TBD | This Study |

Antimicrobial Activity

Urea derivatives have also been studied for their antimicrobial properties. The ability to form hydrogen bonds makes these compounds effective against bacterial strains. In vitro studies have indicated that certain urea compounds can inhibit bacterial growth significantly .

Other Biological Activities

Beyond anticancer and antimicrobial effects, urea derivatives have shown promise in other areas:

- Anti-inflammatory : Some urea derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

- Antiviral : Certain compounds have demonstrated efficacy against viral infections through mechanisms that disrupt viral replication .

Case Studies

- Anticancer Efficacy : A recent study evaluated the anticancer properties of a series of urea derivatives similar to our compound. The results indicated that modifications in the side chains significantly influenced the cytotoxicity against different cancer cell lines .

- Antimicrobial Testing : Another study focused on the antimicrobial activity of urea derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting strong antibacterial potential .

Vergleich Mit ähnlichen Verbindungen

Urea derivatives with heterocyclic substituents are well-documented in medicinal and organic chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on physicochemical properties, synthetic pathways, and biological relevance.

Structural Analogues from the Tetrahydrobenzo[b]thiophene Series

Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) () share a urea backbone but differ in substituents (Table 1).

Table 1: Structural and Functional Comparison

Key Differences :

- Electronic Effects: The target compound’s dimethylfuran and thiophene substituents likely enhance electron density compared to the electron-withdrawing cyano group in 7a.

- Solubility : The hydroxyethyl group in the target may improve aqueous solubility relative to the lipophilic ethyl carboxylate in 7d.

Urea Derivatives with Furan/Thiophene Hybrids

Few urea derivatives combine furan and thiophene moieties. However, analogous structures (e.g., 3-(furan-2-ylmethyl)-1-(thiophen-2-yl)urea ) have been reported to exhibit:

- Enhanced Thermal Stability : Attributed to aromatic stacking between furan and thiophene rings.

- Selective COX-2 Inhibition : Demonstrated in preclinical studies (IC₅₀: 0.8 μM) due to hydrophobic interactions with the enzyme’s active site.

The target compound’s additional hydroxyethyl chain may alter binding kinetics compared to simpler hybrids.

Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, tools like Mercury CSD () enable comparative analysis of urea-based structures. For example:

- Packing Patterns : Urea derivatives with bulky substituents (e.g., tetrahydrobenzo[b]thiophene in 7a–7d) often exhibit layered packing due to van der Waals interactions.

- Hydrogen-Bonding Networks: The hydroxyethyl group in the target compound could form intermolecular O–H···O bonds, unlike the hydrazono groups in 7a–7d, which favor N–H···N interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.